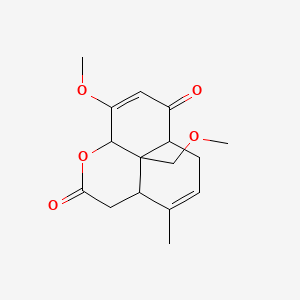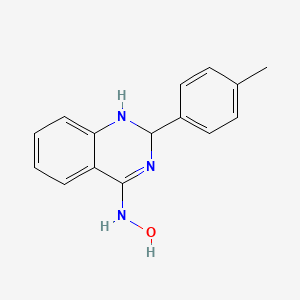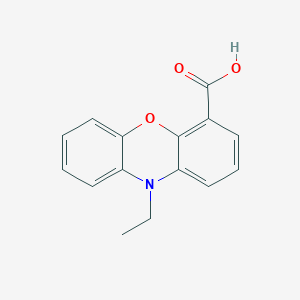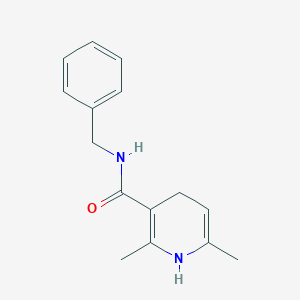
Phosphine, bis(methoxymethyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, bis(methoxymethyl)phenyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and two methoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, bis(methoxymethyl)phenyl- typically involves the reaction of phenylphosphine with formaldehyde and methanol under controlled conditions. The reaction proceeds via the formation of an intermediate phosphonium salt, which is subsequently deprotonated to yield the desired product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation step .
Industrial Production Methods
Industrial production of phosphine, bis(methoxymethyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, bis(methoxymethyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl groups can be replaced by other nucleophiles.
Addition: The compound can undergo addition reactions with electrophiles, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in the reactions of phosphine, bis(methoxymethyl)phenyl- include oxidizing agents such as hydrogen peroxide for oxidation reactions, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds. These products can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Phosphine, bis(methoxymethyl)phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphine, bis(methoxymethyl)phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to the active site of enzymes and inhibiting their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphine: Similar to phosphine, bis(methoxymethyl)phenyl-, but lacks the methoxymethyl groups.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus.
Bis(2-methoxyphenyl)phosphine: Similar to phosphine, bis(methoxymethyl)phenyl-, but with methoxy groups directly attached to the phenyl rings.
Uniqueness
Phosphine, bis(methoxymethyl)phenyl- is unique due to the presence of methoxymethyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s solubility in organic solvents and its ability to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
111708-04-4 |
|---|---|
Molekularformel |
C10H15O2P |
Molekulargewicht |
198.20 g/mol |
IUPAC-Name |
bis(methoxymethyl)-phenylphosphane |
InChI |
InChI=1S/C10H15O2P/c1-11-8-13(9-12-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
QYGXMZNWTDXGBT-UHFFFAOYSA-N |
Kanonische SMILES |
COCP(COC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)

![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)



![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)



